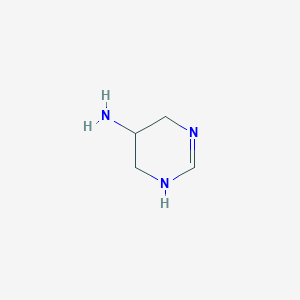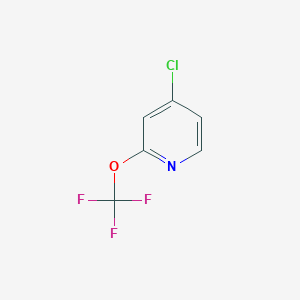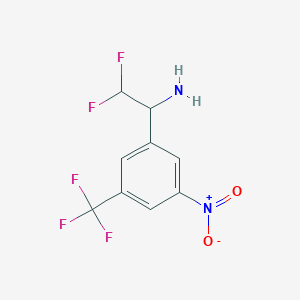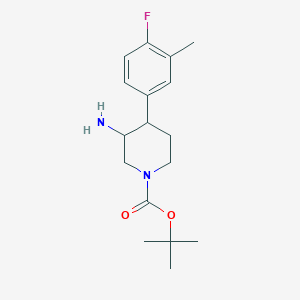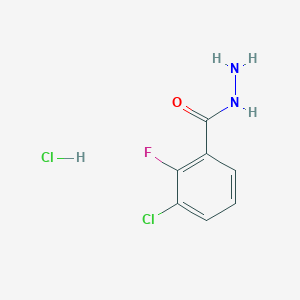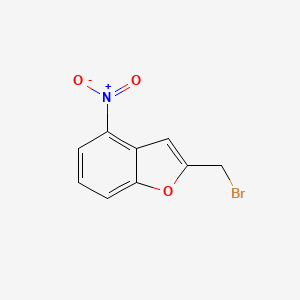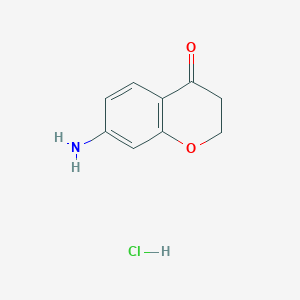
7-Aminochroman-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminochroman-4-onehydrochloride is a chemical compound belonging to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a chromanone core structure with an amino group at the 7th position and a hydrochloride salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminochroman-4-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one, which is a benzopyran derivative.
Amination: The chroman-4-one undergoes an amination reaction to introduce the amino group at the 7th position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The resulting 7-aminochroman-4-one is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Aminochroman-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used in the presence of catalysts or under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Nitro-chromanones or other oxidized forms.
Reduced Derivatives: Amino-chromanones with different degrees of reduction.
Substituted Derivatives: Chromanones with various functional groups replacing the amino group.
Applications De Recherche Scientifique
7-Aminochroman-4-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Aminochroman-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the chromanone core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: The parent compound without the amino group.
7-Hydroxychroman-4-one: A derivative with a hydroxyl group at the 7th position.
7-Methylchroman-4-one: A derivative with a methyl group at the 7th position.
Uniqueness
7-Aminochroman-4-onehydrochloride is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
7-amino-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5H,3-4,10H2;1H |
Clé InChI |
GPFDRLCNBNUZGE-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



